Cas no 641571-10-0 (Nilotinib)
Nilotinib Chemical and Physical Properties
Names and Identifiers
-
- Nilotinib
- AMN 107
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide Nilotinib(TINIBS )
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide
- Nilotinib for research
- Tasigna
- Nilotinib &
- its intermediates (Developing)
- Nilotinib (AMN-107)
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyrid...
- Nilotinib (AMN-107,Tasigna®)
- Nilotinib(AMN 107)
- Posaconazole inter
-  
- Afatinib
- AMN-107
- BIBW2992
- its intermediates
- Nilotinib,AMN107,Tasigna
- TASIGNA NILOTINIB
- Nilotinib & its intermediates
- Nilotinib & its intermediates
- AMN107
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- C28H22F3N7O
- HHZIURLSWUIHRB-UHFFFAOYSA-N
- NSC747599
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl
- FT-0654026
- NILOTINIB [MI]
- Nilotinib [USAN:INN:BAN]
- Z1741976994
- HMS3748E11
- CHEBI:52172
- NCGC00183285-04
- NILOTINIB [INN]
- HMS3244A14
- F41401512X
- EX-A8380
- AB01273978-02
- 3gp0
- D08953
- Q-101348
- NCGC00183285-03
- 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide
- UNII-F41401512X
- Nilotinib,AMN107,Tasigna;4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- NSC 747599
- NILOTINIB (USP-RS)
- NILOTINIB [HSDB]
- BRD-K81528515-001-04-7
- BN164654
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide
- Nilotinib [USAN]
- AB01273978_03
- NSC-800804
- NSC800804
- NILOTINIB [USP-RS]
- N-(3-(3-(1H-Imidazolyl)propoxy)phenyl)-4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide
- Benzamide, 4-methyl-N-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- 641571-10-0
- BENZAMIDE, 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)-
- Nilotinib free base
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]- (9CI)
- nilotinibum
- 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}benzamide
- AKOS005063561
- HMS3244B13
- HMS3654M07
- 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- BCPP000149
- DTXCID3022663
- MLS003915611
- L01XE08
- AMN 107 Base Form
- Nilotinib (USAN/INN)
- NSC-747599
- 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-PYRIDIN-3-YLPYRIMIDIN-2-YL)AMINO)BENZAMIDE
- A834657
- NILOTINIB [MART.]
- HY-10159
- AM20090651
- HMS3295A23
- EN300-7381984
- N-8207
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- Nilotinib- Bio-X
- AC-647
- MFCD09833716
- BCP9000989
- SY024415
- NILOTINIB [EMA EPAR]
- NS00000665
- NILOTINIB [WHO-DD]
- NCGC00183285-15
- CHEMBL255863
- HSDB 7842
- AS-16214
- SW218083-2
- SB17315
- s1033
- Q412327
- 4-Methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide
- NCGC00183285-09
- NILOTINIB (MART.)
- MLS006010160
- SMR002544680
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
- 641571-10-0 (free base)
- AB01273978-01
- SCHEMBL7901
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- 4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[5-(3-pyridyl)pyrimidin-2-yl]amino]benzamide
- EC 700-544-5
- DB04868
- SR-01000931150
- DTXSID5042663
- HMS3244A13
- SR-01000931150-2
- NILOTINIB [VANDF]
- NCGC00183285-01
- 1353151-22-0
- CS-0102
- GTPL5697
- BCP01367
- BDBM50237710
- CCG-264784
- Benzamide, 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- Nilotinib?
- BRD-K81528515-001-13-8
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- SDCCGSBI-0634418.P004
-
- MDL: MFCD09833716
- Inchi: 1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
- InChI Key: HHZIURLSWUIHRB-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C=1)N1C=NC(C)=C1)NC(C1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1)=O)(F)F
Computed Properties
- Exact Mass: 529.18400
- Monoisotopic Mass: 529.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 39
- Rotatable Bond Count: 6
- Complexity: 817
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 97.6
Experimental Properties
- Color/Form: No data available
- Density: 1.36
- Melting Point: 230-242°C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.65
- Solubility: 生物体外In Vitro:DMSO溶解度6 mg/mL(11.33 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 97.62000
- LogP: 6.50180
Nilotinib Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:2206
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:III
- Hazard Level:6.1(b)
- Packing Group:III
- Safety Term:6.1(b)
Nilotinib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2604-50g |
Nilotinib |
641571-10-0 | 95% | 50g |
$1166 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002100 |
Nilotinib for system suitability |
641571-10-0 | European Pharmacopoeia (EP) Reference Standard | ¥1595.35 | 2022-02-21 | ||
| Matrix Scientific | 075955-250mg |
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, 95+% |
641571-10-0 | 95+% | 250mg |
$324.00 | 2023-09-06 | |
| Matrix Scientific | 075955-1g |
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, 95+% |
641571-10-0 | 95+% | 1g |
$700.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-100mg |
Nilotinib |
641571-10-0 | 99% | 100mg |
¥228.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-25mg |
Nilotinib |
641571-10-0 | 99% | 25mg |
¥110.0 | 2022-06-10 | |
| TRC | N465300-5mg |
Nilotinib |
641571-10-0 | 5mg |
$ 80.00 | 2023-09-06 | ||
| TRC | N465300-10mg |
Nilotinib |
641571-10-0 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | N465300-25mg |
Nilotinib |
641571-10-0 | 25mg |
$ 91.00 | 2023-09-06 | ||
| TRC | N465300-500mg |
Nilotinib |
641571-10-0 | 500mg |
$ 153.00 | 2023-09-06 |
Nilotinib Suppliers
Nilotinib Related Literature
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Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
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M. R. Siddique,A. V. Rutter,K. Wehbe,G. Cinque,G. Bellisola,J. Sulé-Suso Analyst 2017 142 1299
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Ming Wen,Chao Shen,Linfang Wang,Pengfei Zhang,Jianzhong Jin RSC Adv. 2015 5 1522
-
Irena Philipova,Rositsa Mihaylova,Georgi Momekov,Rostislava Angelova,Georgi Stavrakov RSC Med. Chem. 2023 14 880
-
Huai-long Xu,Zi-jie Wang,Xiao-meng Liang,Xin Li,Zheng Shi,Nan Zhou,Jin-ku Bao Mol. BioSyst. 2014 10 1524
Additional information on Nilotinib
Introduction to Nilotinib (CAS No: 641571-10-0) in Modern Pharmaceutical Research
Nilotinib, a compound with the chemical name [(2S)-2-[(4-fluorophenylamino)methyl]-4-methyl-3-phenylpyrrolidin-1-yl]-(4-hydroxyphenyl)methanone, is a highly significant molecule in the field of pharmaceutical chemistry. Its CAS number, CAS No: 641571-10-0, uniquely identifies it in scientific databases and literature. This compound has garnered considerable attention due to its potent biological activities and its role as a key therapeutic agent in the management of certain medical conditions.
The chemical structure of Nilotinib is meticulously designed to interact with biological targets at a molecular level. Its core pyrrolidinone ring and the presence of multiple functional groups, including amine and hydroxyl moieties, contribute to its unique pharmacophore. These structural features are crucial for its mechanism of action, particularly in modulating signaling pathways that are dysregulated in diseases such as chronic myeloid leukemia (CML).
In recent years, Nilotinib has been extensively studied for its therapeutic potential, especially in oncology. It belongs to the class of tyrosine kinase inhibitors (TKIs), which work by binding to and inhibiting specific enzymes involved in cancer cell proliferation and survival. Nilotinib specifically targets the abl tyrosine kinase, which is aberrantly activated in CML, leading to uncontrolled cell growth.
One of the most compelling aspects of Nilotinib is its high selectivity for the abl kinase. This selectivity minimizes off-target effects, which is a common concern with many chemotherapeutic agents. The result is a treatment that can effectively inhibit cancer cell proliferation while sparing healthy cells from undue harm. This characteristic has made Nilotinib a cornerstone in the management of CML, particularly for patients who have developed resistance to other TKIs.
Recent clinical trials have demonstrated the efficacy of Nilotinib in both newly diagnosed and treatment-resistant CML patients. These studies have shown that Nilotinib can achieve deep molecular responses, meaning it can significantly reduce or eliminate detectable levels of leukemia cells. This has not only improved patient outcomes but also provided new hope for those who have limited treatment options.
The development of Nilotinib also highlights the importance of structure-activity relationship (SAR) studies in drug design. By understanding how changes in the chemical structure affect biological activity, researchers can optimize molecules for better efficacy and safety. Nilotinib's development journey exemplifies this principle, where iterative modifications led to a compound that is both potent and well-tolerated.
Moreover, the study of Nilotinib has contributed to our understanding of drug resistance mechanisms in CML. Researchers have identified several mutations in the abl kinase that can confer resistance to Nilotinib. This knowledge has paved the way for combination therapies and the development of next-generation TKIs that can overcome these resistance mutations.
From a chemical biology perspective, Nilotinib serves as an excellent model for studying protein-ligand interactions. Its high affinity for the abl kinase has been characterized using various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided invaluable insights into how small molecules can modulate enzyme activity at an atomic level.
The synthesis of Nilotinib also showcases advancements in synthetic organic chemistry. The multi-step synthesis involves complex transformations, including cross-coupling reactions and ring formations, which are critical for constructing its intricate structure. The efficiency and scalability of these synthetic routes are essential for large-scale production and ensuring consistent drug quality.
In conclusion, Nilotinib represents a significant advancement in the treatment of CML and other related diseases. Its unique chemical structure, potent biological activity, and well-established mechanism of action make it a cornerstone in modern oncology. Ongoing research continues to explore new applications and improve upon this remarkable compound, ensuring that it remains at the forefront of therapeutic innovation.
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